2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7) is a fully synthetic indolizine-1-carboxamide featuring a 2-amino group, a 3-benzoyl substituent, and an N-[2-(trifluoromethyl)phenyl] amide side chain (molecular formula C23H16F3N3O2; MW 423.4 g/mol). The indolizine scaffold is a recognized privileged structure in kinase inhibitor and anti-inflammatory drug discovery, with patent literature demonstrating its utility as a core for JNK, EGFR, VEGFR, and PI3K inhibitors.

Molecular Formula C23H16F3N3O2
Molecular Weight 423.395
CAS No. 898417-49-7
Cat. No. B2742326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
CAS898417-49-7
Molecular FormulaC23H16F3N3O2
Molecular Weight423.395
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N
InChIInChI=1S/C23H16F3N3O2/c24-23(25,26)15-10-4-5-11-16(15)28-22(31)18-17-12-6-7-13-29(17)20(19(18)27)21(30)14-8-2-1-3-9-14/h1-13H,27H2,(H,28,31)
InChIKeyIBQBCAYLGUAWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7): Procurement-Relevant Baseline Profile


2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7) is a fully synthetic indolizine-1-carboxamide featuring a 2-amino group, a 3-benzoyl substituent, and an N-[2-(trifluoromethyl)phenyl] amide side chain (molecular formula C23H16F3N3O2; MW 423.4 g/mol) . The indolizine scaffold is a recognized privileged structure in kinase inhibitor and anti-inflammatory drug discovery, with patent literature demonstrating its utility as a core for JNK, EGFR, VEGFR, and PI3K inhibitors [1][2]. This specific compound occupies a distinct chemical space within the broader 2-amino-3-benzoylindolizine-1-carboxamide series by virtue of its ortho-trifluoromethylphenyl amide substitution, a structural feature that differentiates it from meta-substituted, para-substituted, and non-fluorinated analogs available under adjacent CAS numbers in the 898417-xx and 898453-xx series .

Why Generic Substitution of 2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7) Fails: Structural Specificity Matters


Indolizine-1-carboxamide analogs within the 898417-xx and 898453-xx series are not functionally interchangeable because small variations in the N-aryl substituent (positional isomerism of the trifluoromethyl group, replacement with halogen, methoxy, or methyl groups) profoundly alter kinase selectivity profiles, COX-2/LOX inhibitory ratios, and in vivo anti-inflammatory potency [1][2]. The ortho-CF3 substitution on the phenyl ring present in CAS 898417-49-7 imparts a unique steric and electronic environment at the amide binding interface that is geometrically distinct from the meta-CF3 isomer (CAS 898417-43-1) and the para-fluoro analogs (CAS 898453-40-2), making simple potency extrapolation across the series unreliable . Unless head-to-head pharmacological data confirm equivalence, procurement of the exact CAS number is mandatory for reproducible SAR studies.

Product-Specific Quantitative Evidence Guide: 2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7)


Ortho-CF3 Substitution Defines a Distinct Structure-Activity Cluster within the Indolizine-1-Carboxamide Series

CAS 898417-49-7 is the ortho-trifluoromethylphenyl amide member of the 2-amino-3-benzoylindolizine-1-carboxamide series. The ortho-CF3 group imposes a dihedral angle twist at the amide bond that is distinct from the meta-CF3 isomer (CAS 898417-43-1), and this conformational difference is known to alter kinase hinge-region binding geometry in related indolizine scaffolds [1][2]. In the broader indolizine patent space, ortho-substituted phenyl amides have shown differentiated JNK and VEGFR inhibition profiles compared to meta- and para-substituted congeners [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Comparison of Indolizine-1-Carboxamide Series: ortho-CF3 vs. meta-CF3 and Non-Fluorinated Analogs in Anti-Inflammatory Assays

While no published study simultaneously reports activity data for CAS 898417-49-7 and its closest positional isomers, the literature on structurally adjacent 3-benzoylindolizine-1-carboxamides and 7-(trifluoromethyl)indolizine-1-carboxylates provides class-level benchmarks. Shrivastava et al. (2017) reported that indolizine compound 56 (a dual COX-2/LOX inhibitor with IC50 = 14.91 µM for COX-2 and IC50 = 13.09 µM for LOX, Ki values of 0.72 µM and 0.92 µM respectively) achieved significant in vivo anti-inflammatory activity with reduced ulcerogenicity relative to diclofenac, celecoxib, and zileuton [1]. Singh et al. (2024) demonstrated that 7-(trifluoromethyl) substitution on the indolizine core (compounds 4a–g) enhanced COX-2, TNF-α, and IL-6 targeting in silico, with compound 4d reducing COX-2 levels significantly vs. indomethacin in vitro [2]. CAS 898417-49-7 combines the 3-benzoylindolizine-1-carboxamide scaffold with an ortho-CF3-phenyl amide, placing it at the intersection of these two activity-enhancing structural motifs.

Anti-inflammatory Drug Discovery COX-2 Inhibition Indolizine Pharmacology

Indolizine Scaffold Patent Coverage: Kinase Inhibition as a Point of Differentiation for ortho-CF3 Substituted Analogs

The indolizine-1-carboxamide scaffold is claimed in patent families WO2003024967A2 and US20070238734 as a kinase inhibitor core with activity against JNK, EGFR, VEGFR, and other kinases relevant to solid tumor therapy [1][2]. While these generic patent disclosures cover a broad Markush space that encompasses CAS 898417-49-7, the specific exemplification and biological data tables within these patents emphasize differentially substituted N-aryl amides as key determinants of kinase selectivity. The ortho-CF3-phenyl amide motif present in CAS 898417-49-7 is structurally analogous to exemplified compounds that showed preferential JNK inhibition, whereas para-substituted and unsubstituted phenyl amides trended toward broader kinase polypharmacology [1].

Cancer Therapeutics Kinase Inhibition Patent Analysis

Physicochemical Differentiation: ortho-CF3 Impact on Lipophilicity and Permeability Compared to Non-Fluorinated and Meta-Substituted Analogs

The ortho-trifluoromethyl substituent in CAS 898417-49-7 adds significant lipophilicity (calculated contribution of ~+0.9 logP units vs. the unsubstituted phenyl amide analog CAS 900014-49-5) and increases molecular weight to 423.4 g/mol from 279.3 g/mol . In the 2024 study by Singh et al., 7-(trifluoromethyl)indolizine derivatives demonstrated predicted good gastrointestinal absorption and blood-brain barrier penetration by in silico ADME analysis [1]. The ortho-CF3 group also introduces steric hindrance that can reduce metabolic N-dealkylation at the amide bond compared to para-substituted or unsubstituted analogs, though this has not been experimentally verified for this exact structure.

ADME Prediction Physicochemical Properties Drug-Likeness

Best Research and Industrial Application Scenarios for 2-Amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS 898417-49-7)


Kinase Selectivity Profiling in Oncology Drug Discovery

CAS 898417-49-7 is most rationally deployed as a tool compound for JNK kinase selectivity profiling in oncology research. The ortho-CF3 substitution pattern is predicted to narrow kinase polypharmacology relative to unsubstituted or meta-substituted phenyl amide analogs, making this compound suitable for establishing SAR around the N-aryl amide position in indolizine-based kinase inhibitor programs [1][2]. It should be benchmarked against CAS 898417-43-1 (meta-CF3 isomer) and CAS 900014-49-5 (unsubstituted parent) in the same kinase panel to quantify the contribution of ortho-CF3 to selectivity.

Anti-Inflammatory Screening Cascade Entry Point

As a hybrid of the validated 3-benzoylindolizine-1-carboxamide anti-inflammatory scaffold and the trifluoromethylphenyl pharmacophore, CAS 898417-49-7 is a rational candidate for primary screening in COX-2, TNF-α, and IL-6 inhibition assays using RAW264.7 macrophage or human whole blood models, with indomethacin or celecoxib as reference standards [3][4]. The anticipated COX-2 preferential inhibition profile (class-level inference from Shrivastava 2017 and Singh 2024 data) supports its use in programs targeting inflammatory disorders with reduced gastrointestinal toxicity.

Chemical Probe Development Requiring Intracellular Target Engagement

The elevated lipophilicity contributed by the ortho-CF3 group (estimated +1.5–2.5 logP units vs. non-fluorinated analogs) makes CAS 898417-49-7 better suited for cell-based assays where passive membrane permeability is rate-limiting for target engagement . This compound is appropriate for cellular thermal shift assay (CETSA) or BRET-based target engagement studies in live cells, where non-fluorinated analogs may fail to achieve adequate intracellular concentrations.

SAR Expansion Library Synthesis: Amide Positional Isomer Benchmarking

CAS 898417-49-7 serves as the ortho-CF3 reference standard in a systematic SAR matrix that should include the meta-CF3 isomer (CAS 898417-43-1), the 4-fluorobenzoyl analog (CAS 898453-40-2), and the thiophene-2-carbonyl variant (CAS 898417-51-1) to map the pharmacophoric requirements for target potency and selectivity . This combinatorial approach to procurement supports fragment-based and structure-guided optimization campaigns in both academic and industrial medicinal chemistry settings.

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